

# A Comparative Guide to EGFR Phosphopeptides: Focus on [pTyr5] EGFR (988-993)

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## Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

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This guide provides a comprehensive comparison of the [pTyr5] EGFR (988-993) phosphopeptide with other key epidermal growth factor receptor (EGFR) phosphopeptides. The information presented herein is curated from publicly available experimental data to aid in the design and interpretation of studies in EGFR signaling and drug discovery.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for a variety of signaling proteins containing Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains, thereby initiating downstream signaling cascades. The specific pattern of tyrosine phosphorylation can dictate the subsequent cellular response.

The peptide [pTyr5] EGFR (988-993) corresponds to the amino acid sequence surrounding the phosphorylated tyrosine at position 992 (pTyr992) of the human EGFR protein. This site is crucial for the recruitment and activation of specific downstream signaling molecules, most notably Phospholipase C gamma 1 (PLCγ1).

## Quantitative Performance Comparison

Direct quantitative comparisons of the kinetic and binding parameters of all major EGFR phosphopeptides within a single study are limited in the publicly available literature. However, by compiling data from various sources, we can construct a comparative overview.

## Table 1: Comparison of EGFR Phosphopeptide Substrate Kinetics

This table summarizes the available Michaelis-Menten constants ( $K_m$ ) and catalytic rate constants ( $k_{cat}$ ) for the phosphorylation of different peptide substrates by the EGFR kinase domain. A lower  $K_m$  indicates a higher affinity of the kinase for the substrate, while a higher  $k_{cat}$  indicates a faster catalytic rate.

Peptide Substrate	Corresponding EGFR Site	$K_m$ ( $\mu M$ )	$k_{cat}$ ( $s^{-1}$ )	$k_{cat}/K_m$ ( $\mu M^{-1}s^{-1}$ )	Reference(s)
Tail Peptide A	Tyr1173	~1000	-	-	<a href="#">[1]</a>
Peptide C (synthetic)	N/A	128	-	~26-fold higher than Tail Peptide A	<a href="#">[1]</a>
Shc1 peptide (unprimed)	N/A	$1000 \pm 200$	$0.10 \pm 0.01$	0.0001	<a href="#">[2]</a>
Shc1 peptide (primed with pY at +1)	N/A	$240 \pm 50$	$0.09 \pm 0.01$	0.000375	<a href="#">[2]</a>

Note: Data for a peptide corresponding to [pTyr5] EGFR (988-993) was not found in the reviewed literature.

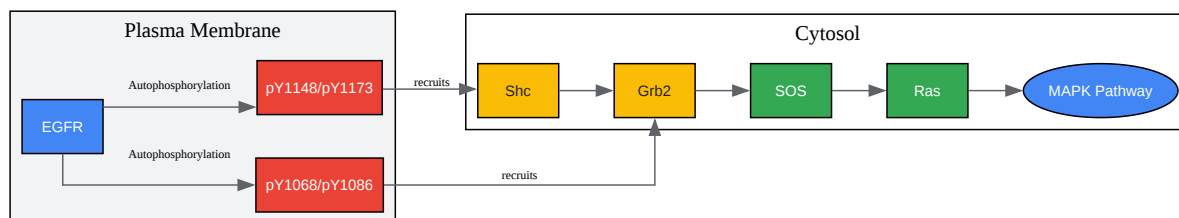
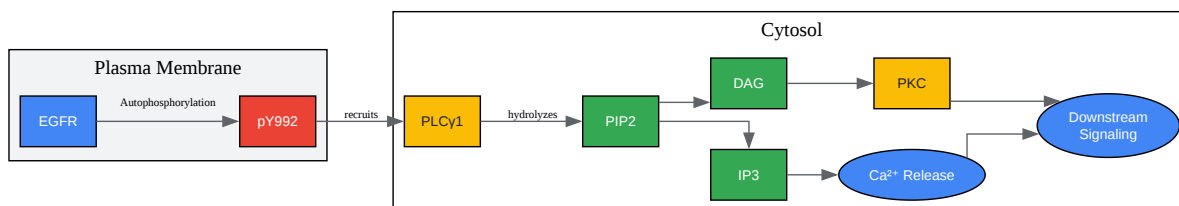
## Table 2: Comparison of Binding Affinities of Adaptor Proteins to EGFR Phosphopeptides

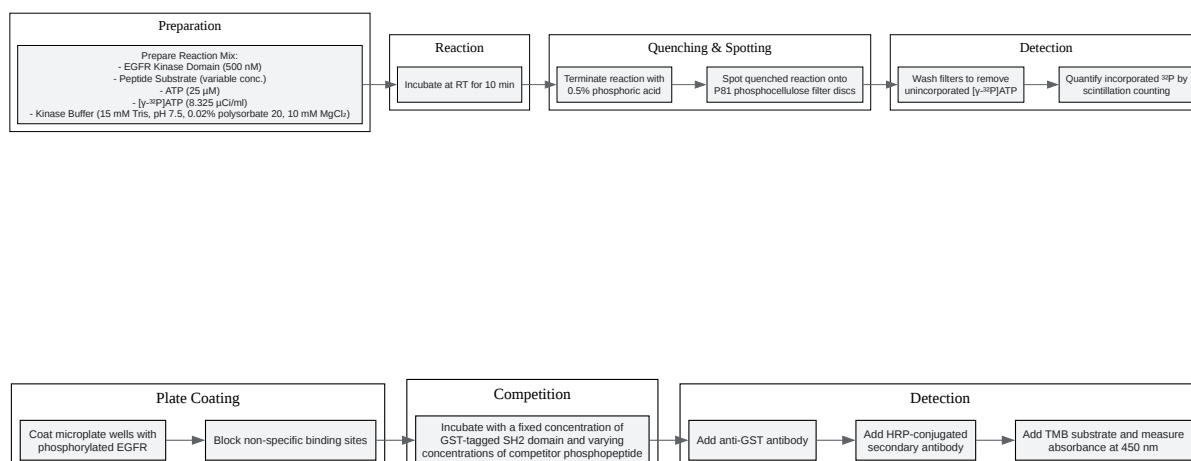
This table presents the dissociation constants ( $K_d$ ) or  $IC_{50}$  values for the binding of various SH2 domain-containing proteins to specific EGFR phosphopeptides. A lower  $K_d$  or  $IC_{50}$  value indicates a stronger binding affinity.

EGFR Phosphopeptide (Site)	Binding Partner (SH2 Domain)	Binding Affinity (Kd or IC50)	Reference(s)
pTyr992	PLCy1	IC50 = 8 $\mu$ M	[3]
pTyr992	Shc	Minor binding site	[4]
pTyr1068	Grb2	Direct binding	[4]
pTyr1086	Grb2	Lesser extent than pY1068	[4]
pTyr1173	Shc	Major binding site	[4]

## Signaling Pathway Diagrams

The phosphorylation of specific tyrosine residues on EGFR creates distinct docking sites for downstream effector proteins, leading to the activation of different signaling pathways.





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- To cite this document: BenchChem. [A Comparative Guide to EGFR Phosphopeptides: Focus on [pTyr5] EGFR (988-993)]. BenchChem, [2025]. [Online PDF]. Available at:

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